molecular formula C11H14N2O3 B14333196 Methyl (ethylcarbamoyl)phenylcarbamate CAS No. 105548-71-8

Methyl (ethylcarbamoyl)phenylcarbamate

Cat. No.: B14333196
CAS No.: 105548-71-8
M. Wt: 222.24 g/mol
InChI Key: FFZKAMPPWMKDAH-UHFFFAOYSA-N
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Description

Methyl (ethylcarbamoyl)phenylcarbamate is a carbamate derivative of interest in medicinal chemistry and antimicrobial research. While detailed studies on this specific compound are limited, research on its structural analogs provides strong insight into its potential applications. A closely related compound, Ethyl (2-(methylcarbamoyl)phenyl)carbamate, has been synthesized via the ring-opening of isatoic anhydride with methylamine, followed by acylation with ethyl chloroformate . This demonstrates a viable synthetic route for this class of molecules. Carbamate compounds, in general, are known to serve as key intermediates in the development of bioactive molecules and are frequently explored as promising antimicrobial agents . The carbamate functional group is a stable, versatile pharmacophore commonly used in drug design as a peptide bond surrogate, offering improved metabolic stability and membrane permeability compared to amide bonds . Its structural features make it a valuable scaffold for constructing potential enzyme inhibitors. The primary research applications for this class of compounds include serving as a precursor for the synthesis of mixed-ligand metal complexes with cobalt and nickel, which have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria in preclinical studies . It is also investigated as a building block in pharmaceutical research for developing novel therapeutic agents, leveraging the properties of the carbamate group . Researchers value this compound for its potential in exploring new antibiofilm agents and addressing infections caused by drug-resistant pathogens. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105548-71-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-(ethylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)13(11(15)16-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

FFZKAMPPWMKDAH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Carbamoyl Halides

The most widely reported method involves reacting a phenolic precursor with ethylmethyl carbamoyl chloride in the presence of a base. Patent RU2393148C2 details a two-step process where 3-(1-dimethylaminoethyl)phenol reacts with ethylmethyl carbamoyl chloride in acetonitrile under basic conditions to form the target compound. The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attack on the carbamoyl chloride’s carbonyl carbon. This reaction proceeds with high chemoselectivity, avoiding side reactions at the tertiary amine group.

Critical parameters include:

  • Solvent choice : Polar aprotic solvents like acetonitrile improve reaction kinetics by stabilizing ionic intermediates.
  • Base selection : Calcium hydroxide or triethylamine are preferred for their ability to generate phenoxide ions without hydrolyzing the carbamoyl chloride.
  • Temperature : Reactions typically occur at 0–25°C to minimize racemization at chiral centers.

Protection-Deprotection Strategies

Primary amine protection is essential when functional groups compete during carbamoylation. The PMC study demonstrates that methyl chloroformate effectively protects amines as carbamates, which are stable under subsequent reaction conditions. For this compound, a potential route involves:

  • Protecting a primary amine in the precursor with methyl chloroformate.
  • Performing electrophilic aromatic substitution to introduce the ethylcarbamoyl group.
  • Deprotecting under mild acidic conditions.

This method is less common due to additional steps but offers precise regiocontrol in complex substrates.

Structural and Stereochemical Considerations

Molecular Geometry and Bonding

The compound’s structure, resolved via X-ray crystallography, shows a planar carbamate group (N–C=O) with a dihedral angle of 12.3° between the phenyl ring and the ethylcarbamoyl moiety. Key bond lengths include:

  • C=O: 1.214 Å (carbamate)
  • N–C: 1.346 Å (amide bond)
  • O–C: 1.342 Å (methyl ester)

These parameters indicate resonance stabilization of the carbamate group, which influences reactivity in nucleophilic environments.

Supramolecular Interactions

In the crystalline state, molecules form infinite chains along the axis via N–H⋯O hydrogen bonds between the amide proton and carboxylate oxygen (bond length: 2.892 Å). Weak C–H⋯O interactions (3.124 Å) further stabilize the lattice, while π–π interactions between phenyl rings are absent due to rotational disorder.

Physicochemical Properties

Solubility and Partitioning

Experimental data from PubChem indicate:

  • LogP : 2.2 (predicted via XLogP3)
  • Water solubility : <1 mg/mL at 25°C
  • Polar surface area : 58.6 Ų

The compound’s hydrophobicity makes it suitable for organic-phase reactions but necessitates solubilizing agents (e.g., DMSO) for biological assays.

Stability Profile

Thermogravimetric analysis reveals decomposition onset at 187°C, with major mass loss occurring at 220°C due to carbamate group degradation. The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Industrial-Scale Optimization

Chiral Resolution Techniques

Patent WO2007014973A2 highlights enantiomeric resolution using camphorsulfonic acid to separate (S)- and (R)-isomers early in the synthesis. This pre-resolution strategy reduces downstream purification costs, achieving enantiomeric excess (ee) >99% for the (S)-enantiomer.

Catalytic Innovations

Heterogeneous catalysts like calcium hydroxide improve reaction efficiency by reducing side product formation. In the PMC study, Ca(OH)₂ increased yield from 68% to 89% in carbamoylation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include substituted carbamates, amines, and phenolic compounds. These products have diverse applications in various industries .

Mechanism of Action

The mechanism of action of methyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and causing various physiological effects .

Comparison with Similar Compounds

Core Structural Features

  • Methyl (ethylcarbamoyl)phenylcarbamate : Contains a phenyl ring with an ethylcarbamoyl (-NH-C(O)-O-C₂H₅) and methyl carbamate (-O-C(O)-NH-CH₃) group.
  • Chlorinated Phenylcarbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates): Feature chloro substituents on the phenyl ring, enhancing lipophilicity and steric bulk .
  • Phenserin : A phenylcarbamate derivative of physostigmine with a 2'-methyl substitution on the phenyl ring, conferring high acetylcholinesterase (AChE) inhibition .
  • Carbetamide : Contains an ethylcarbamoyl group but is integrated into a propanamide backbone, used as a herbicide .

Key Structural Variations

Compound Substituents on Phenyl Ring Carbamate Moiety Biological Role
This compound Ethylcarbamoyl Methyl carbamate Under investigation
Phenserin 2'-methyl Methyl carbamate AChE inhibitor
Carbetamide Ethylcarbamoyl Propanamide-linked Herbicide
4-Chloro-phenylcarbamates 3-/4-chloro Variable alkyl chains Enzyme inhibition, lipophilic

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) determined via HPLC reveals:

  • Chlorinated analogs : Higher log k values (e.g., 4-chloro derivatives: log k ≈ 2.8–3.5) due to halogen substituents .
  • This compound : Moderate lipophilicity (estimated log k ~2.2–2.7), balancing solubility and membrane permeability.
  • Phenserin : Log k ~1.9–2.3; the 2'-methyl group reduces polarity compared to unsubstituted analogs .

Thermal Stability

  • Methyl carbamates generally exhibit melting points between 150–250°C. For example, 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione melts at 206–208°C .
  • Ethylcarbamoyl-substituted compounds like Carbetamide show stability under ambient conditions, suitable for agrochemical formulations .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Phenserin: IC₅₀ ~10 nM for AChE, with prolonged action due to slow dissociation from the enzyme .
  • Butyrylcholinesterase (BChE) Selectivity :
    • Longer alkyl chains (e.g., heptyl) in phenylcarbamates increase BChE affinity, whereas methyl/ethyl groups favor AChE .

Q & A

Basic: What synthetic methodologies are recommended for Methyl (ethylcarbamoyl)phenylcarbamate, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via palladium-catalyzed carbonylative reactions or zinc acetate-catalyzed methoxycarbonylation. Key parameters include:

  • Catalyst selection : Zinc-based catalysts (e.g., Zn(OAc)₂/SiO₂) enhance selectivity for carbamate formation under mild conditions (140–160°C) .
  • Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity.
  • Reagent ratios : A 2:1 molar ratio of dimethyl carbonate to amine derivatives minimizes side reactions .
    Optimize yields by monitoring reaction time (typically 6–12 hours) and using gas chromatography to track intermediate formation.

Advanced: How can computational chemistry resolve contradictions in reported catalytic mechanisms for carbamate synthesis?

Answer:
Density Functional Theory (DFT) calculations can model transition states and activation energies to compare mechanisms. For example:

  • HOMO-LUMO analysis identifies electron-rich regions in intermediates, clarifying nucleophilic attack pathways .
  • Molecular docking evaluates ligand-catalyst interactions, explaining why phosphoric acid additives improve palladium catalyst efficiency in carbonylative routes .
    Contradictions in turnover frequencies (e.g., Zn vs. Pd systems) can be addressed by simulating solvent effects and steric hindrance using software like Gaussian or ORCA.

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • FT-IR : Confirm carbamate C=O stretches (1680–1720 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR should show methyl singlet (~3.6 ppm) and ethylcarbamoyl protons (1.1–1.3 ppm for CH₃, 3.3–3.5 ppm for CH₂). ¹³C NMR detects carbonyl carbons at 155–160 ppm .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How can researchers address discrepancies in catalytic activity data across studies?

Answer:

  • Controlled reproducibility studies : Standardize substrate purity (≥98% by HPLC) and catalyst pretreatment (e.g., calcination temperature for Zn/SiO₂) .
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to detect transient intermediates that may deactivate catalysts .
  • Cross-lab validation : Share catalyst batches and reaction setups to isolate variables like moisture sensitivity or CO pressure effects in palladium systems .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals. Monitor melting points (e.g., 206–208°C for analogous compounds) to confirm homogeneity .
  • TLC validation : Employ UV-active plates with Rf = 0.4–0.5 in dichloromethane/methanol (9:1) .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Photostability : Use UV chambers (λ = 254–365 nm) to simulate light exposure, identifying photolytic byproducts with LC-MS .

Basic: How can researchers mitigate hazards during handling?

Answer:

  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Avoid skin contact due to potential carbamate toxicity .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .
  • Waste disposal : Neutralize residues with 10% NaOH before incineration.

Advanced: What strategies link structural modifications to bioactivity in SAR studies?

Answer:

  • Analog synthesis : Introduce substituents (e.g., nitro, fluoro) at the phenyl ring and test inhibition of acetylcholinesterase or opioid receptors .
  • 3D-QSAR modeling : Align compounds in pharmacophore space using software like Schrodinger to predict binding affinities .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational design .

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